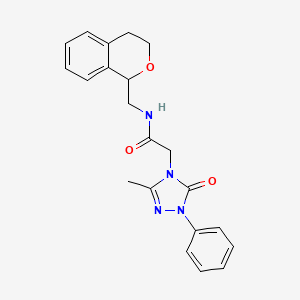![molecular formula C18H25N3O B5578277 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)
3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, also known as EPM, is a synthetic compound that has been widely studied for its potential therapeutic applications. EPM is a member of the quinoline family and has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
科学的研究の応用
Antibacterial Activity
Research on quinolone derivatives, similar in structure to 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, has shown a broad spectrum of antibacterial activities. These compounds have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, fluoroquinolone derivatives with piperazinyl groups have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against a range of bacterial pathogens. The structure-activity relationship studies suggest that specific substitutions on the quinolone ring and piperazine moiety can significantly influence antibacterial potency and spectrum (Srinivasan et al., 2010; Foroumadi et al., 2007).
Neuroleptic Drug Development
Quinolinone derivatives have also been explored for their potential in neuroleptic drug development. Specifically, derivatives featuring the 4-phenyl-1-piperazinyl moiety have shown potent antimethamphetamine activity and anti-epinephrine potency in animal models. These findings indicate the potential of quinolinone derivatives in the treatment of disorders related to dopamine dysregulation, suggesting a promising avenue for the development of novel neuroleptic drugs (Banno et al., 1988).
Antimalarial Exploration
Though not directly related to this compound, studies on quinolone derivatives have also touched on potential antimalarial activities. Synthesis and screening of quinolone derivatives, including those with modifications to the piperazine ring, have been conducted to assess their efficacy against malaria parasites. However, results have indicated a need for further optimization, as initial compounds showed limited activity, highlighting the challenges and opportunities in developing quinolone-based antimalarials (Nasr et al., 1978).
Pharmacokinetic and Pharmacodynamic Evaluation
Quinolone derivatives have been synthesized for detailed pharmacokinetic and pharmacodynamic evaluations, including studies on their solubility, distribution, metabolism, and excretion. These studies are crucial for understanding the potential therapeutic applications of quinolone compounds and for optimizing their pharmacological profiles for clinical use (Wang et al., 1995).
作用機序
特性
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-4-20-7-9-21(10-8-20)12-16-14(3)19-17-6-5-13(2)11-15(17)18(16)22/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBAOTXYSGFTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)
